molecular formula C5H10O4 B138879 1,4-Anhydro-D-xylitol CAS No. 53448-53-6

1,4-Anhydro-D-xylitol

Cat. No. B138879
CAS RN: 53448-53-6
M. Wt: 134.13 g/mol
InChI Key: KZVAAIRBJJYZOW-VPENINKCSA-N
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Description

1,4-Anhydro-D-xylitol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a solid catalyst used for the synthesis of 1,4-anhydro-D-glucitol . It is also known for its therapeutic potential, serving as an indispensable ally in the control and stabilization of blood glucose levels within individuals afflicted with diabetes .


Synthesis Analysis

The synthesis of 1,4-Anhydro-D-xylitol involves the nucleophilic attack of sulfur or nitrogen analogues of 1,4-Anhydro-D-Xylitol at the least-hindered carbon of 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate .


Molecular Structure Analysis

The molecular formula of 1,4-Anhydro-D-xylitol is C5H10O4 . It has an average mass of 134.130 Da and a monoisotopic mass of 134.057907 Da .


Chemical Reactions Analysis

1,4-Anhydro-D-xylitol is involved in the inhibition of barley-alpha-amylase (AMY1) and porcine pancreatic-alpha-amylase (PPA), with Ki values of 109 ± 11 and 55 ± 5 µM, respectively .


Physical And Chemical Properties Analysis

1,4-Anhydro-D-xylitol has a molecular weight of 134.13 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Mechanism of Action

Xylitol, a five-carbon sugar polyol, has been found to be promising in reducing dental caries disease and also reversing the process of early caries . Xylitol increases salivary flow and pH, reduces the levels of Streptococcus mutans in plaque and saliva, and reduces the adhesion of the microorganism to the teeth surface .

properties

IUPAC Name

(2R,3R,4S)-2-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVAAIRBJJYZOW-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964160
Record name 1,4-Anhydropentitol
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Anhydro-D-xylitol

CAS RN

53448-53-6, 491-19-0
Record name 1,4-Anhydro-D-xylitol
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Record name 1,4-Anhydroxylitol
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Record name Anhydroxylitol
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Record name 1,4-Anhydropentitol
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Record name 1,4-anhydro-D-xylitol
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Record name XYLITAN
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Record name ANHYDROXYLITOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing 1,4-anhydro-D-xylitol heteroanalogues of salacinol?

A1: Salacinol, a naturally occurring sulfonium ion found in the plant Salacia reticulata, exhibits potent glycosidase inhibitory activity and is linked to traditional treatments for Type 2 diabetes []. Researchers synthesized 1,4-anhydro-D-xylitol heteroanalogues of salacinol, incorporating sulfur or nitrogen into the ring structure, to investigate their potential as glycosidase inhibitors []. This approach aimed to explore structure-activity relationships and potentially identify novel compounds with improved pharmacological properties.

Q2: How effective were the synthesized 1,4-anhydro-D-xylitol heteroanalogues as glycosidase inhibitors?

A2: The study revealed that the sulfonium ion analogue (compound 8 in the research) demonstrated inhibitory activity against barley-α-amylase (AMY1) and porcine pancreatic-α-amylase (PPA) []. The Ki values, indicating the inhibitor's potency, were determined to be 109 ± 11 and 55 ± 5 µM for AMY1 and PPA, respectively []. Conversely, the ammonium ion analogue (compound 9) did not exhibit significant inhibition of either AMY1 or PPA. Notably, neither compound 8 nor 9 showed significant inhibitory activity against glucoamylase []. These findings suggest that the presence of the sulfonium ion moiety in the 1,4-anhydro-D-xylitol scaffold is crucial for the observed α-amylase inhibitory activity.

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